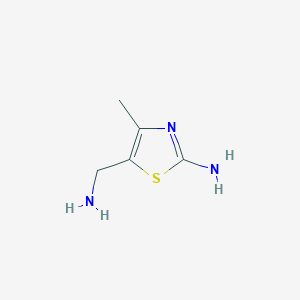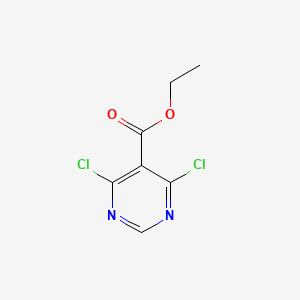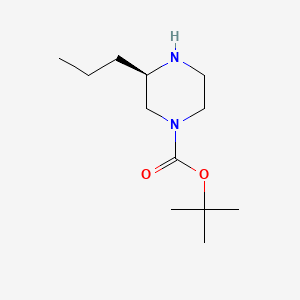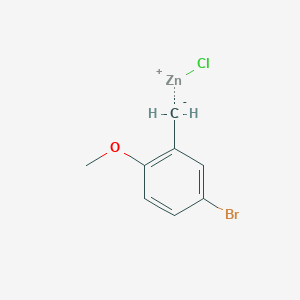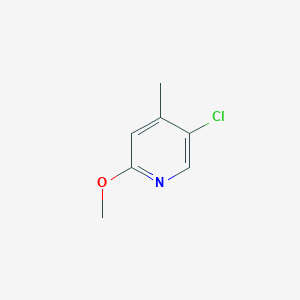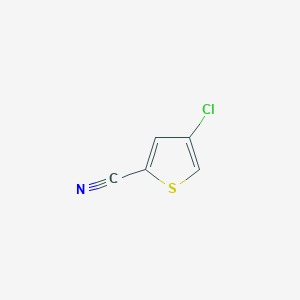
4-Chlor-thiophen-2-carbonitril
Übersicht
Beschreibung
4-Chlorothiophene-2-carbonitrile is a chemical compound with the CAS Number: 910553-55-8 and a molecular weight of 143.6 . It is a solid substance that is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .
Synthesis Analysis
The synthesis of thiophene derivatives, including 4-Chlorothiophene-2-carbonitrile, often involves heterocyclization of various substrates . A synthetic method for 2-chlorothiophene involves adding hydrochloric acid, thiophene, and triethylamine into a reaction container, cooling to -10-0°C, and slowly dropping hydrogen peroxide at the same temperature .Molecular Structure Analysis
The linear formula for 4-Chlorothiophene-2-carbonitrile is C5H2ClNS . The structure of this compound can be analyzed further using techniques such as NMR and HPLC .Physical and Chemical Properties Analysis
4-Chlorothiophene-2-carbonitrile is a solid substance with a molecular weight of 143.6 . It is stored in a dark place, in an inert atmosphere, at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen-basierte Analoga, einschließlich 4-Chlor-thiophen-2-carbonitril, stehen im Fokus einer wachsenden Zahl von Wissenschaftlern als potenzielle Klasse biologisch aktiver Verbindungen . Sie spielen eine wichtige Rolle für Medizinalchemiker, um fortschrittliche Verbindungen mit einer Vielzahl von biologischen Wirkungen zu verbessern .
Korrosionsinhibitoren
Thiophenderivate, einschließlich this compound, werden in der industriellen Chemie und Materialwissenschaft als Korrosionsinhibitoren eingesetzt . Sie können die Korrosion von Metallen und Legierungen verhindern, wenn diese der Umwelt ausgesetzt sind .
Organische Halbleiter
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle bei der Weiterentwicklung organischer Halbleiter . Diese Halbleiter werden in einer Vielzahl von elektronischen Geräten eingesetzt, darunter organische Leuchtdioden (OLEDs) und organische Feldeffekttransistoren (OFETs) .
Antitumor-Eigenschaften
Moleküle mit dem Thiophenringsystem zeigen viele pharmakologische Eigenschaften wie Antikrebs . Beispielsweise wurde eine Reihe von 2-Methoxypyridin-3-carbonitrilen mit Arylsubstituenten synthetisiert und zeigte vielversprechende antiproliferative Wirkungen gegen Leber-, Prostata- und Brustkrebszelllinien .
Entzündungshemmende Eigenschaften
Thiophen-basierte Verbindungen zeigen auch entzündungshemmende Eigenschaften . Beispielsweise ist Suprofen, das ein 2-substituiertes Thiophen-Gerüst aufweist, als nichtsteroidales Antirheumatikum bekannt .
Antimikrobielle Eigenschaften
Thiophen-basierte Verbindungen zeigen auch antimikrobielle Eigenschaften . Sie können das Wachstum von Mikroorganismen hemmen oder diese abtöten, was sie bei der Behandlung von Infektionskrankheiten nützlich macht .
Arzneimittelentwicklung
This compound ist eine vielseitige chemische Verbindung, die in der wissenschaftlichen Forschung eingesetzt wird. Seine komplexe Struktur bietet Möglichkeiten für vielfältige Anwendungen, wie z. B. die Arzneimittelentwicklung.
Materialsynthese
This compound kann auch in der Materialsynthese verwendet werden. Seine einzigartigen Eigenschaften machen es zu einer wertvollen Komponente bei der Herstellung neuer Materialien.
Safety and Hazards
Zukünftige Richtungen
While the specific future directions for 4-Chlorothiophene-2-carbonitrile are not mentioned in the search results, thiophene-based analogs are of growing interest to scientists due to their potential as biologically active compounds . This suggests that future research could focus on exploring the biological activities of 4-Chlorothiophene-2-carbonitrile and similar compounds.
Wirkmechanismus
Target of Action
The primary targets of 4-Chlorothiophene-2-carbonitrile are currently unknown. This compound belongs to the class of thiophene derivatives, which have been studied for their potential biological activity . .
Mode of Action
Thiophene derivatives, in general, are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of pathways, but the specific pathways influenced by 4-Chlorothiophene-2-carbonitrile remain to be determined .
Result of Action
As a thiophene derivative, it may share some of the biological activities observed in other compounds of this class . .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorothiophene-2-carbonitrile. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . .
Biochemische Analyse
Biochemical Properties
4-Chlorothiophene-2-carbonitrile plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, thiophene derivatives, including 4-Chlorothiophene-2-carbonitrile, have been shown to exhibit antimicrobial, anti-inflammatory, and anticancer properties . These interactions often involve binding to specific active sites on enzymes or receptors, leading to inhibition or activation of biochemical pathways.
Cellular Effects
4-Chlorothiophene-2-carbonitrile affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been reported to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression . Additionally, they can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
Molecular Mechanism
The molecular mechanism of 4-Chlorothiophene-2-carbonitrile involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to inhibition or activation of their activity. For instance, thiophene derivatives have been shown to inhibit kinases, which are enzymes involved in cell signaling pathways . This inhibition can result in the suppression of cancer cell growth and proliferation. Additionally, 4-Chlorothiophene-2-carbonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chlorothiophene-2-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that thiophene derivatives can undergo degradation under certain conditions, leading to the formation of by-products that may have different biological activities . Long-term exposure to 4-Chlorothiophene-2-carbonitrile in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 4-Chlorothiophene-2-carbonitrile vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At high doses, it can cause toxic or adverse effects . For example, high doses of thiophene derivatives have been associated with hepatotoxicity and nephrotoxicity in animal studies. It is important to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
4-Chlorothiophene-2-carbonitrile is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, thiophene derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 4-Chlorothiophene-2-carbonitrile is crucial for predicting its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 4-Chlorothiophene-2-carbonitrile within cells and tissues are influenced by various factors. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, thiophene derivatives can be transported across cell membranes by specific transporters, leading to their accumulation in certain tissues. The localization and accumulation of 4-Chlorothiophene-2-carbonitrile can affect its biological activity and therapeutic efficacy.
Subcellular Localization
The subcellular localization of 4-Chlorothiophene-2-carbonitrile is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . For instance, thiophene derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors. This localization can influence gene expression and cellular responses to the compound.
Eigenschaften
IUPAC Name |
4-chlorothiophene-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClNS/c6-4-1-5(2-7)8-3-4/h1,3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYSQCHVJVZREAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630114 | |
| Record name | 4-Chlorothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
910553-55-8 | |
| Record name | 4-Chlorothiophene-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![6-Methyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B1592891.png)

